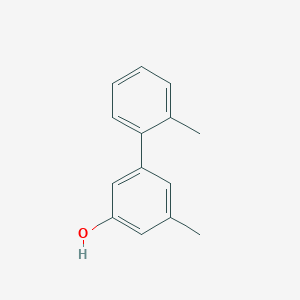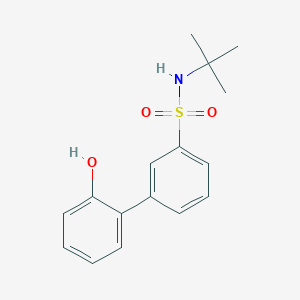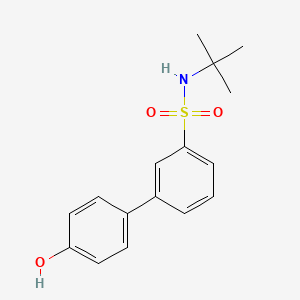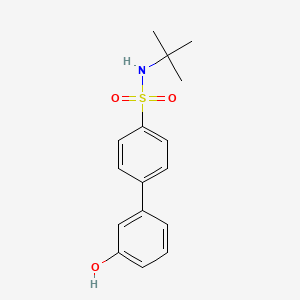
5-(2-Methylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylphenyl)-3-methylphenol, 95% (5-MMP), also known as 2,4-xylenol and dimethyl phenol, is a monocyclic aromatic compound with a molecular formula of C9H10O. It is a white, crystalline solid that is insoluble in water and has a melting point of approximately 50-51°C. 5-MMP is a non-toxic, low-odor compound with a pleasant odor, and it is used in a variety of applications, including as a fuel additive, as an intermediate in the synthesis of other compounds, and in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-MMP is based on its ability to undergo the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide, such as bromoethane, is reacted with an aromatic compound, such as benzene, in the presence of an aluminum chloride catalyst. This reaction produces an alkylated aromatic compound, such as 5-MMP, which can then be isolated and purified. The reaction is typically carried out at temperatures below 100°C and pressures of approximately 1 atm.
Biochemical and Physiological Effects
5-MMP has been studied for its potential biochemical and physiological effects. Studies have shown that 5-MMP is a non-toxic compound that does not show any significant adverse effects when used in laboratory experiments. It has also been shown to be non-carcinogenic and non-mutagenic. In addition, 5-MMP has been found to have antioxidant and anti-inflammatory properties, and it has been shown to have protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-MMP in laboratory experiments is its low toxicity and lack of adverse effects. It is also a relatively inexpensive compound that is easy to obtain and use. However, there are some limitations to using 5-MMP in lab experiments. It is not soluble in water, and it has a low vapor pressure, which can make it difficult to handle and store. In addition, the Friedel-Crafts alkylation reaction is a complex reaction that requires precise conditions and a catalyst in order to be successful.
Orientations Futures
The potential applications of 5-MMP in scientific research are vast. Future research could focus on its use as a model compound for studying the properties of aromatic compounds, as well as its potential applications in the synthesis of pharmaceuticals and dyes. In addition, further studies could be conducted to investigate its potential biochemical and physiological effects, as well as its potential antioxidant and anti-inflammatory properties. Finally, research could be conducted to explore the use of 5-MMP in fuel additives and other industrial applications.
Méthodes De Synthèse
The most common method of synthesizing 5-MMP is through the Friedel-Crafts alkylation reaction. This method involves the reaction of an aromatic compound, such as benzene, with an alkyl halide, such as bromoethane, in the presence of an aluminum chloride catalyst. The reaction produces an alkylated aromatic compound, such as 5-MMP, which can then be isolated and purified. The reaction is typically carried out at temperatures below 100°C and pressures of approximately 1 atm.
Applications De Recherche Scientifique
5-MMP has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of the Friedel-Crafts alkylation reaction, as well as for studying the properties of aromatic compounds. It has also been used to investigate the thermodynamic and kinetic properties of organic molecules, and to study the effects of aromatic compounds on the environment. In addition, 5-MMP has been used as a starting material in the synthesis of other compounds, such as pharmaceuticals and dyes.
Propriétés
IUPAC Name |
3-methyl-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMDCXMTRBFLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683669 |
Source


|
| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-73-7 |
Source


|
| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)



![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)



![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)


